1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol is a compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Common Name: 3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
This compound belongs to the class of imidazole-containing molecules, which have diverse chemical and biological properties . Imidazole is a five-membered heterocyclic ring with two nitrogen atoms and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine.
Vorbereitungsmethoden
Synthetic Routes:
One-Pot Synthesis:
Industrial Production:
- While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights.
Analyse Chemischer Reaktionen
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol can participate in several reactions:
Oxidation: It can be oxidized to form the corresponding pyrazole carboxylic acid.
Substitution: The amino group can undergo substitution reactions.
Reduction: Reduction of the carbonyl group can yield the alcohol form.
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It may have potential as an antipyretic, anti-inflammatory, or antimicrobial agent.
Chemistry: As a versatile building block, it contributes to drug development.
Biology: Its interactions with biological targets warrant exploration.
Wirkmechanismus
- The exact mechanism remains an active area of research. It likely involves interactions with enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other imidazole derivatives, such as clemizole, metronidazole, and omeprazole, share structural features.
Uniqueness: The presence of both an amino group and a hydroxyl group makes 1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol distinctive.
Remember that this compound’s properties and applications continue to be explored, making it an exciting subject for scientific investigation
Eigenschaften
Molekularformel |
C7H13N3O |
---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
1-(3-amino-4-methylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-5-3-10(4-6(2)11)9-7(5)8/h3,6,11H,4H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
FTNVRZWKOVQVHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.